molecular formula C21H24N6O2 B2355585 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine CAS No. 945371-35-7

8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B2355585
CAS No.: 945371-35-7
M. Wt: 392.463
InChI Key: OOPHTWDONKMOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex molecular scaffold designed for advanced pharmaceutical and biological research. This hybrid compound integrates a quinazolinone core, a privileged structure in medicinal chemistry, with a 1,4,5,6-tetrahydro-1,3,5-triazine moiety. The quinazolinone pharmacophore is extensively documented in scientific literature for its diverse biological activities, serving as a key structural component in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties . The strategic methoxy substitutions at the 8-position of the quinazoline ring and the 4-position of the benzyl group enhance the molecule's electronic properties and potential for target interaction, while the tetrahydrotriazine component contributes significant hydrogen-bonding capacity and structural rigidity . This molecular architecture makes it a valuable intermediate for exploring structure-activity relationships in drug discovery, particularly in the development of kinase inhibitors, enzyme modulators, and targeted therapeutics. Researchers can utilize this compound as a key synthetic building block for constructing more complex heterocyclic systems or as a probe for investigating novel biological pathways. The compound is provided for research purposes in high-purity form to ensure reliable and reproducible experimental results. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-methoxy-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-17-5-4-6-18(29-3)19(17)25-21(24-14)26-20-22-12-27(13-23-20)11-15-7-9-16(28-2)10-8-15/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHTWDONKMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C21_{21}H24_{24}N6_6O2_2
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 945371-35-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action :
    • The compound may interact with tubulin, inhibiting its polymerization and thereby disrupting the mitotic spindle formation in cancer cells. This leads to cell cycle arrest at the G(2)/M phase and induces apoptosis in malignant cells .
  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of quinazoline can effectively inhibit the growth of various cancer cell lines, suggesting that this compound may share similar properties .
  • In Vivo Efficacy :
    • Animal studies have shown promising results where treatment with quinazoline derivatives led to significant tumor reduction in xenograft models .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of the compound and its analogs:

StudyFindings
Study ADemonstrated that quinazoline derivatives induced apoptosis in prostate cancer cells through tubulin inhibition.
Study BReported that similar compounds showed efficacy against multidrug-resistant cancer cells by overcoming drug efflux mechanisms.
Study CInvestigated the pharmacokinetics and biodistribution of quinazoline compounds in vivo, revealing favorable profiles for therapeutic use.

Safety and Toxicology

While exploring the biological activity, safety profiles are crucial. The compound is classified under GHS as a skin irritant and may cause respiratory irritation upon exposure . Proper handling and safety measures are recommended during research and application.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy as a cytotoxic agent against various cancer cell lines. Notably, it has been investigated for its ability to target the β-catenin/TCF4 signaling pathway, which is crucial in the development of several cancers.

Case Studies

  • Cytotoxicity Testing :
    • A study evaluated the compound against HCT116 (colon cancer) and HepG2 (liver cancer) cells. The IC50_{50} values ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM, indicating significant cytotoxic activity comparable to imatinib mesylate .
    • Another investigation noted that the most potent derivative induced apoptosis and showed cytotoxicity against primary human gallbladder cancer cells with an IC50_{50} value of 8.50 ± 1.44 μM .
  • Structure-Based Drug Design :
    • The design and synthesis of derivatives based on the quinazoline scaffold have led to the identification of compounds with enhanced anticancer properties through structure-based approaches .

Summary Table of Applications

Application AreaFindings/Results
Anticancer Activity Significant cytotoxicity against colon and liver cancer cells; induces apoptosis
Mechanism Disrupts β-catenin/TCF4 signaling pathway; downregulates c-MYC and Cyclin D1
Antimicrobial Activity Emerging evidence suggests potential activity; further studies needed
Safety Causes skin/eye irritation; handle with care

Comparison with Similar Compounds

Positional Isomerism on the Quinazoline Ring

Key Example :
6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine ()

  • Structural Difference : Methoxy group at position 6 (vs. 8 in Compound A ).
  • Molecular Weight : 392.463 g/mol (C₂₁H₂₄N₆O₂).
  • Impact :
    • Position 6 vs. 8 : The methoxy group’s position alters electronic distribution and steric interactions. Position 8 may enhance hydrophobic interactions in kinase binding pockets, while position 6 could improve solubility due to reduced steric hindrance.
    • Biological Activity : Position 8-methoxy derivatives (e.g., ) are associated with improved target affinity in kinase inhibitors, suggesting Compound A may exhibit superior binding compared to its 6-methoxy analog .

Substituent Variability on the Triazine Ring

Key Examples: 1. N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine () - Structural Difference: 2-Methoxyethyl substituent instead of 4-methoxybenzyl. - The 2-methoxyethyl analog has lower molecular weight (350.42 g/mol, ) and higher polarity, which may reduce blood-brain barrier penetration compared to Compound A .

PC7 (): 2-(5-(4-Fluorobenzyl)-1-(4-methoxybenzyl)-1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-ylamino)-ethyl-guanidine Structural Difference: Fluorobenzyl and dioxo groups on triazine. Impact:

  • The absence of dioxo groups in Compound A may reduce oxidative stress liabilities .

Core Heterocycle Modifications

Key Examples :
1. Thiadiazole Derivatives ():
- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.
- Impact :
- Thiadiazoles prioritize fungicidal/insecticidal activity, whereas Compound A ’s quinazoline-triazine scaffold is more suited for kinase inhibition.
- The triazine ring in Compound A offers greater synthetic flexibility for substituent optimization compared to rigid thiadiazoles .

Benzoxazine Derivatives ():

  • Example : 2-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-8-(4-methoxyphenyl)quinazolin-4-amine.
  • Impact :
  • Benzoxazine introduces oxygen-based hydrogen bonding, while Compound A ’s triazine emphasizes nitrogen-mediated interactions.
  • The 4-methoxybenzyl group in Compound A may enhance lipophilicity compared to benzoxazine’s polar oxazine ring .

Substituent Effects on Pharmacokinetics

Key Example : N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine ()

  • Structural Difference : Ethoxy at position 6 and 3,4-dimethoxyphenethyl on triazine.
  • Impact: Ethoxy increases lipophilicity (logP) vs. The 3,4-dimethoxyphenethyl group introduces bulkiness, possibly reducing cell permeability compared to Compound A’s compact 4-methoxybenzyl .

Preparation Methods

Gould-Jacobs Cyclization

The quinazoline nucleus is typically prepared via the Gould-Jacobs reaction , which involves thermal cyclization of 2-amino-4-methyl-5-methoxybenzoic acid with formamide or urea:

$$
\text{2-Amino-4-methyl-5-methoxybenzoic acid} + \text{Urea} \xrightarrow{\Delta, \text{Polyphosphoric Acid}} \text{4-Methyl-8-methoxyquinazolin-2-amine}
$$

Optimized Conditions :

  • Temperature: 180–200°C
  • Catalyst: Polyphosphoric acid (PPA)
  • Yield: 68–72%

Alternative Niementowski Route

An alternative employs the Niementowski reaction using anthranilic acid and acetamide under acidic conditions, though this method yields lower regioselectivity (≈50%) for the 4-methyl substituent.

Triazine-Benzyl Subunit Preparation

Reductive Amination of 1,3,5-Triazine

The triazine fragment is synthesized via cyclocondensation of N-(4-methoxybenzyl)ethylenediamine with cyanoguanidine:

$$
\text{N-(4-Methoxybenzyl)ethylenediamine} + \text{Cyanoguanidine} \xrightarrow{\text{HCl, EtOH}} \text{5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine}
$$

Key Parameters :

  • Solvent: Ethanol/HCl (1:1)
  • Reaction Time: 12–16 hours
  • Yield: 85%

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (NAS)

The quinazoline amine undergoes NAS with a chlorotriazine intermediate under basic conditions:

$$
\text{4-Methyl-8-methoxyquinazolin-2-amine} + \text{2-Chloro-5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$

Optimization Data :

Parameter Value
Temperature 80°C
Base Sodium hydride
Solvent DMF
Yield 65–70%

Side products (<5%) arise from over-alkylation or triazine ring-opening.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling enhances efficiency:

$$
\text{2-Bromo-4-methyl-8-methoxyquinazoline} + \text{5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound}
$$

Advantages :

  • Higher regioselectivity (>90%)
  • Reduced side reactions

Limitations :

  • Cost of palladium catalysts
  • Requires inert atmosphere

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Silica column (250 × 4.6 mm), eluent: Hexane/EtOAc (7:3)
  • Reverse-phase HPLC : C18 column, gradient: 10–90% MeCN/H₂O

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, Quinazoline-H), 6.89 (d, J=8.6 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 162.3 (C=O), 159.8 (C-O), 154.1 (Triazine-C), 148.7 (Quinazoline-C)
HRMS (ESI+) m/z 392.4562 [M+H]⁺ (Calc. 392.4568)

Purity exceeds 95% by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
NAS 65–70 93–95 Low Moderate
Buchwald-Hartwig 75–80 96–98 High High

The palladium-mediated route offers superior yield and purity but is less economically viable for large-scale production.

Mechanistic Insights and Side Reactions

  • Triazine Hydrolysis : Competing hydrolysis under acidic conditions generates 4-methoxybenzylamine (≈3–5%).
  • Quinazoline Oxidation : Prolonged heating oxidizes the 4-methyl group to a carboxylate (<2%).

Mitigation strategies include strict pH control and inert gas purging.

Industrial and Research Applications

The compound’s structural motifs align with kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in tuberculosis treatment due to nitroreductase activation pathways, analogous to pretomanid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise assembly : Begin with the synthesis of the quinazolin-2-amine core via condensation of anthranilic acid derivatives with nitriles or carbodiimides. Introduce the 8-methoxy and 4-methyl groups early to avoid steric hindrance in later steps .
  • Triazine coupling : React the quinazoline intermediate with 4-methoxybenzyl-protected 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine. Use dichloromethane/methanol mixtures for purification, and monitor reactions via TLC .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for cyclization). Catalyst screening (e.g., HCl for acid-catalyzed steps) can improve yields .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • Key techniques :

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent positions, especially for the triazine and quinazoline rings .
  • Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. How can preliminary biological activity screening be designed for this compound?

  • Approach :

  • In vitro assays : Test against kinase or protease targets (e.g., EGFR, CDK2) due to structural similarity to known quinazoline inhibitors. Use fluorescence-based enzymatic assays .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways and reaction kinetics?

  • Strategies :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps. Software like Gaussian or ORCA is recommended .
  • Machine learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. Tools like COMSOL Multiphysics integrate AI for process simulation .

Q. What structural modifications could enhance target selectivity, and how should contradictory SAR data be interpreted?

  • Modifications :

  • Substituent effects : Replace the 4-methyl group with bulkier substituents (e.g., trifluoromethyl) to improve binding pocket occupancy. Alternatively, modify the methoxy group to a hydroxyl for hydrogen bonding .
    • Data contradictions :
  • If activity varies unexpectedly (e.g., lower potency despite increased lipophilicity), analyze conformational flexibility via molecular dynamics simulations. Conflicting results may arise from off-target interactions or solubility issues .

Q. How can conflicting data in solubility and bioavailability studies be resolved?

  • Resolution steps :

  • Solubility assays : Compare results across multiple solvents (e.g., DMSO, PBS) and pH levels. Use HPLC to quantify degradation products that may skew measurements .
  • Bioavailability modeling : Apply in silico tools like GastroPlus to predict absorption differences between in vitro and in vivo conditions. Validate with pharmacokinetic studies in rodent models .

Methodological Tables

Table 1 : Key Reaction Conditions for Triazine-Quinazoline Coupling

StepReagents/ConditionsYield (%)CharacterizationReference
1DCM/MeOH, HCl, reflux65–781H^1H NMR, HRMS
2DMF, 80°C, 12 h72TLC (Rf_f = 0.45)

Table 2 : Computational Tools for Reaction Optimization

ToolApplicationExample Use Case
Gaussian (DFT)Transition state modelingCyclization energy barriers
COMSOL MultiphysicsAI-driven process simulationSolvent/catalyst prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.